molecular formula C18H18N2O4S2 B2859047 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1448067-48-8

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2859047
CAS No.: 1448067-48-8
M. Wt: 390.47
InChI Key: ZKPZPUOYNHGFTE-UHFFFAOYSA-N
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Description

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, furan derivatives, and piperidine derivatives. Examples include:

Uniqueness

What sets 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole apart is its unique combination of structural features from the benzothiazole, furan, and piperidine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-18(17-19-15-5-1-2-6-16(15)25-17)20-9-7-14(8-10-20)26(22,23)12-13-4-3-11-24-13/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPZPUOYNHGFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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